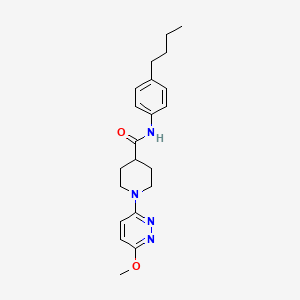

N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Description

N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a 4-butylphenyl substituent and a 6-methoxypyridazin-3-yl group.

Properties

Molecular Formula |

C21H28N4O2 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C21H28N4O2/c1-3-4-5-16-6-8-18(9-7-16)22-21(26)17-12-14-25(15-13-17)19-10-11-20(27-2)24-23-19/h6-11,17H,3-5,12-15H2,1-2H3,(H,22,26) |

InChI Key |

WOQPDXFNKOKPTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the butylphenyl and methoxypyridazinyl groups, and the final carboxamide formation. Common reagents and conditions used in these reactions include:

Formation of Piperidine Ring: This step may involve cyclization reactions using amines and carbonyl compounds under acidic or basic conditions.

Introduction of Butylphenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

Introduction of Methoxypyridazinyl Group: This step may involve nucleophilic substitution reactions using methoxypyridazine derivatives.

Carboxamide Formation: The final step typically involves the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction may involve the conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.

Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide would depend on its specific molecular targets and pathways. It may interact with proteins, enzymes, or receptors, leading to modulation of biological processes. Detailed studies, including molecular docking and biochemical assays, are required to elucidate its precise mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-4-carboxamide Derivatives with Anti-Angiogenic and DNA Cleavage Activity

A study highlighted N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (Compound 10a) and its derivatives (e.g., 10b, 12b) as potent anti-angiogenic and DNA-cleaving agents . Key comparisons include:

- Structural Differences : The target compound features a 4-butylphenyl group and 6-methoxypyridazinyl substituent, whereas Compound 10a has a 4-methylphenyl group and a pyridinylpyrimidinyl moiety.

- Activity Implications: The methyl group in Compound 10a may enhance metabolic stability, while the pyridinylpyrimidinyl group likely contributes to DNA interaction. The methoxypyridazinyl group may offer distinct hydrogen-bonding interactions compared to pyridinylpyrimidinyl.

Piperidine-4-carboxamide Derivatives as SARS-CoV-2 Inhibitors

Key distinctions:

- Substituent Effects: The fluorobenzyl and naphthalenyl groups in these analogs may enhance binding to viral proteases or spike proteins via hydrophobic and π-π interactions.

- Methoxypyridazinyl vs. Methoxypyridinyl : The target’s methoxypyridazinyl group differs in ring size and electron distribution compared to methoxypyridinyl, which could alter target selectivity.

Crystalline Forms and Structural Modifications

A patent describes a crystalline form of 1-(4-1-(2,6-difluorobenzyl)-5-dimethylaminomethyl-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl)phenyl)-3-methoxyurea, highlighting the role of the 6-methoxypyridazinyl group in crystallization .

- However, the target compound lacks the thieno-pyrimidin core and difluorobenzyl group, simplifying its structure but possibly reducing multi-target engagement.

Key Research Findings and Implications

- Anti-Cancer Potential: Structural parallels with Compound 10a suggest the target compound could be optimized for anti-angiogenic activity by modifying the phenyl substituent or heterocyclic attachments .

- Antiviral Applications : The absence of electronegative groups (e.g., fluorine) in the target compound may limit its utility as a SARS-CoV-2 inhibitor compared to analogs, though its lipophilicity could favor cell penetration .

- Formulation Advantages : The methoxypyridazinyl group’s role in crystallization () may guide the development of stable formulations for the target compound .

Biological Activity

N-(4-butylphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₁₈H₂₃N₃O₂

- IUPAC Name : this compound

Research indicates that this compound exhibits significant biological activity primarily through its interaction with various molecular targets, including:

- Poly(ADP-ribose) polymerase (PARP) : Inhibition of PARP is crucial in cancer therapy as it plays a role in DNA repair mechanisms. Compounds that inhibit PARP can enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment .

- Tankyrases (TANKs) : These enzymes are involved in regulating cellular processes such as Wnt signaling and telomere maintenance. Inhibition of TANKs can lead to anti-cancer effects and has implications for treating diseases like multiple sclerosis and cardiovascular disorders .

Anticancer Activity

Several studies have reported on the anticancer properties of similar piperidine derivatives, suggesting that this compound may also exhibit potent anticancer effects. For instance:

- Cell Line Studies : Research involving various cancer cell lines (e.g., breast, lung, and colon cancer) shows that compounds with similar structures can induce apoptosis and inhibit cell proliferation .

Other Pharmacological Effects

In addition to its anticancer potential, this compound may also exhibit other pharmacological activities:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers, suggesting a potential use in treating inflammatory diseases .

- Neurological Applications : Given its structural similarities to other neuroactive compounds, there may be potential for applications in treating central nervous system disorders .

Data Summary

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | PARP inhibition | |

| Anti-inflammatory | Inhibition of inflammatory cytokines | |

| Neurological effects | Modulation of neurotransmitter systems |

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the efficacy of various piperidine derivatives against breast cancer cell lines. Results indicated that compounds with similar structural motifs significantly inhibited cell growth, with IC50 values ranging from 5 to 20 µM .

- Inflammation Model : In an animal model of inflammation, administration of compounds related to this compound resulted in a marked decrease in edema and inflammatory markers compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.